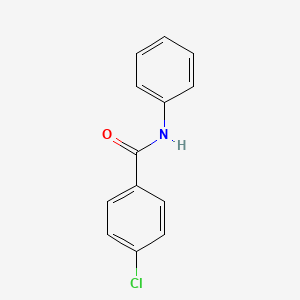

4-Chlorobenzanilide

Beschreibung

Significance of Aryl Amides in Chemical Science

Aryl amides, characterized by a carbonyl group attached to a nitrogen atom which is in turn bonded to an aryl group, are a cornerstone of modern chemical science. rsc.orgsolubilityofthings.com The amide bond is fundamental to the structure of proteins and peptides, making it a key component of biological systems. solubilityofthings.commdpi.com Beyond their biological relevance, aryl amides are integral to the development of pharmaceuticals, high-performance materials, and agrochemicals. rsc.orgmdpi.com Their widespread presence in these applications stems from their unique structural and chemical properties, which allow for a diverse range of molecular interactions and functions. rsc.orgresearchgate.net The synthesis of aryl amides is a foundational aspect of organic chemistry, with numerous methods developed to facilitate their formation, reflecting their importance across various scientific disciplines. rsc.orgresearchgate.netrsc.org

Overview of Research Trajectories for Halogenated Benzanilides

Halogenated benzanilides, a sub-class of aryl amides that includes 4-Chlorobenzanilide, are a subject of specific research interest. The introduction of halogen atoms onto the benzanilide (B160483) scaffold can significantly influence the molecule's physical, chemical, and biological properties. researchgate.net Research in this area often explores how halogen substitution affects molecular conformation and supramolecular assembly through interactions like hydrogen bonding and halogen bonding. researchgate.netacs.org These studies are crucial for the rational design of new materials and therapeutic agents. The investigation into halogenated benzanilides also extends to understanding their reactivity and potential as building blocks in organic synthesis. researchgate.netresearchgate.net

Synthesis and Chemical Properties of this compound

The primary method for synthesizing this compound is through the reaction of 4-chloroaniline (B138754) with benzoyl chloride. chembk.com This reaction is a classic example of nucleophilic acyl substitution. Another established laboratory method is the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of an aqueous base. ajol.info

Key Chemical Properties:

| Property | Value |

| Molecular Formula | C13H10ClNO |

| Molecular Weight | 231.68 g/mol |

| Appearance | White to yellowish crystalline solid |

| Melting Point | 149-152 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Data sourced from multiple references. chembk.comnih.govscbt.com

Structural and Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H stretching, C=O (Amide I), and N-H bending/C-N stretching (Amide II) vibrations. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govresearchgate.net

Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern of the compound. nih.gov

Applications in Scientific Research

Role in Medicinal Chemistry

This compound serves as a scaffold and an intermediate in the synthesis of more complex molecules with potential therapeutic applications. chembk.comtradingchem.com The benzanilide structure is a common motif in many biologically active compounds. Research has explored the use of this compound derivatives in the development of various agents. For instance, it has been used in the synthesis of organotin(IV) complexes that have been investigated for their potential cytotoxic activities against human cancer cell lines. researchgate.net

Importance in Agricultural Science

In the field of agricultural science, this compound and related compounds are utilized as intermediates in the production of pesticides. chembk.comtradingchem.com The structural features of these molecules can be modified to design new herbicides and fungicides. The development of such compounds is crucial for crop protection and ensuring food security.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHDVPIEJXCMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323829 | |

| Record name | 4-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-15-4 | |

| Record name | p-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chlorobenzanilide and Its Derivatives

Classical and Conventional Synthesis Routes

Acylation of 4-Chloroaniline (B138754) with Benzoyl Chloride

The acylation of 4-chloroaniline with benzoyl chloride stands as a fundamental and widely employed method for the synthesis of 4-chlorobenzanilide. chembk.comworktribe.com This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic nitrogen atom of 4-chloroaniline on the electrophilic carbonyl carbon of benzoyl chloride. The process typically requires an appropriate solvent and may be facilitated by a catalyst. chembk.com The reaction proceeds with the elimination of hydrogen chloride (HCl), which is often neutralized by a base to drive the reaction to completion.

In a typical laboratory procedure, 4-chloroaniline is dissolved in a suitable solvent, such as pyridine (B92270), and cooled. researchgate.netrug.nl Benzoyl chloride is then added dropwise to the stirred solution. researchgate.net The pyridine acts as both a solvent and a base, neutralizing the HCl formed during the reaction. After the reaction is complete, the mixture is typically poured into water to precipitate the solid this compound, which can then be isolated by filtration and purified by recrystallization. researchgate.net Yields for this method are generally high, often exceeding 65%. researchgate.net

Table 1: Representative Acylation of Anilines with Benzoyl Chloride This interactive table summarizes the synthesis of various benzanilide (B160483) derivatives through acylation, highlighting the substrates, products, and reaction outcomes.

| Entry | Substrate | Product | Yield (%) | Reaction Time (min) | Melting Point (°C) |

| 1 | Aniline (B41778) | Benzanilide | 92 | 3 | 164 (Lit. 163) |

| 2 | 2-Chloroaniline | 2-Chlorobenzanilide | 95 | 3 | 99 (Lit. 100) |

| 3 | 3-Chloroaniline | 3-Chlorobenzanilide | 76 | 3 | 121 (Lit. 120) |

| 4 | 4-Chloroaniline | This compound | 95 | 3 | 191 (Lit. 192) |

| 5 | 4-Methoxyaniline | 4-Methoxybenzanilide | 92 | 5 | 153–154 (Lit. 154) |

| 6 | 3-Nitroaniline | 3-Nitrobenzanilide | 69 | 10 | 156 (Lit. 155) |

Data sourced from a study on solvent-free benzoylation of amines. researchgate.net

Nuclear Chlorination Approaches for Anilides

Nuclear chlorination provides an alternative pathway to chloro-substituted anilides, including the precursor to this compound, by introducing a chlorine atom directly onto the aromatic ring of an anilide. This electrophilic aromatic substitution is influenced by the nature of the chlorinating agent and the reaction conditions.

Tertiary butyl hypochlorite (B82951) (t-BuOCl) has been investigated as a reagent for the nuclear chlorination of anilides. journals.co.zawikipedia.org In polar media, this reagent tends to favor chlorination at the para-position of the aniline ring, unless this position is already occupied. journals.co.za For instance, the reaction of benzanilide with an equimolecular amount of tertiary butyl hypochlorite in a solvent mixture of carbon tetrachloride and glacial acetic acid yields this compound as the primary product. journals.co.za The reaction mechanism is believed to involve the generation of an electrophilic chlorine species that attacks the electron-rich aromatic ring.

The general procedure involves dissolving the anilide in a suitable solvent system, such as a mixture of carbon tetrachloride and glacial acetic acid, or methanol, and then adding the tertiary butyl hypochlorite. journals.co.za The choice of solvent can influence the solubility of the resulting chloroanilide. journals.co.za

Historically, various other chlorinating agents have been used for the nuclear chlorination of anilides. These include treating an acetic acid solution of the anilide with bleaching powder, chlorine gas, or a combination of sodium chlorate (B79027) and hydrochloric acid. journals.co.zagoogle.com

Chlorine Gas: Direct chlorination with chlorine gas can be effective but may be hazardous and difficult to control, potentially leading to multiple chlorination products. google.comhydroinstruments.com The reaction of aniline with chlorine gas can produce 2,4,6-trichloroaniline. tandfonline.com

Bleaching Powder: Treating an anilide in an acetic acid solution with bleaching powder is another established method for nuclear chlorination. journals.co.za

Sodium Chlorate/Hydrochloric Acid: A mixture of sodium chlorate and hydrochloric acid serves as a potent chlorinating system. psu.eduijsrp.org This combination generates chlorine in situ, offering a more controlled approach to chlorination. ijsrp.org By adjusting the molar ratio of sodium chlorate, it is possible to selectively produce mono-, di-, or trichlorinated products. psu.edu For example, this system has been successfully used for the chlorination of various acetanilides in high yields. psu.edu

Green Chemistry and Sustainable Synthesis Principles

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the synthesis of this compound and its derivatives, with a focus on reducing or eliminating the use of hazardous solvents and reagents.

Solvent-Free and Aqueous Media Syntheses

A prominent green approach to the synthesis of this compound involves conducting the acylation of 4-chloroaniline with benzoyl chloride under solvent-free, or "neat," conditions. researchgate.netscispace.com This method eliminates the need for organic solvents, which are often volatile, toxic, and contribute to environmental pollution.

In a typical solvent-free procedure, equimolar amounts of 4-chloroaniline and benzoyl chloride are mixed directly and stirred. researchgate.netscispace.com The reaction is often exothermic, proceeding rapidly with the evolution of HCl gas. researchgate.net The resulting solid mass can be treated with crushed ice and then filtered to isolate the product. researchgate.net This method is not only environmentally benign but also highly efficient, often providing high yields of this compound in a very short reaction time. researchgate.netscispace.com For example, the reaction between 4-chloroaniline and benzoyl chloride under these conditions can yield this compound in 95% yield within 3 minutes. researchgate.net

Table 2: Solvent-Free Synthesis of Benzanilides This interactive table showcases the efficiency of a green, solvent-free protocol for the benzoylation of various amines.

| Entry | Substrate | Product | Yield (%) | Reaction Time (min) |

| 1 | Aniline | Benzanilide | 92 | 3 |

| 2 | 2-Chloroaniline | 2-Chlorobenzanilide | 95 | 3 |

| 3 | 4-Chloroaniline | This compound | 95 | 3 |

| 4 | 3-Nitroaniline | 3-Nitrobenzanilide | 69 | 10 |

| 5 | 4-Methoxyaniline | 4-Methoxybenzanilide | 92 | 5 |

Data adapted from a study on neat phase benzoylation. researchgate.net

Synthesis in aqueous media represents another significant advancement in green chemistry. ijsrp.orgisca.in Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The oxidative chlorination of aromatic compounds, including anilides, has been successfully carried out in aqueous medium using reagents like sodium chlorate and hydrochloric acid. ijsrp.org This method provides good to excellent yields of chlorinated products and is considered efficient and easy to handle. ijsrp.org Similarly, N-Chlorosuccinimide (NCS) has been used as a chlorinating agent in aqueous media for the synthesis of chlorinated arenes. isca.in

Copper-Catalyzed Intramolecular O-Arylation in Aqueous Medium

A significant advancement in the synthesis of this compound derivatives, particularly benzoxazoles, involves copper-catalyzed intramolecular O-arylation. This method is particularly noteworthy for its use of water as a green solvent, which offers substantial environmental benefits over traditional organic solvents. acs.org The reaction typically involves the cyclization of o-halobenzanilides, which can be derivatives of this compound where the chloro-substituted phenyl group is part of the benzoyl moiety.

The process employs a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst in conjunction with a pincer-type ligand such as 1-[2-(N-(3-diphenylphosphinopropyl))aminoethyl]pyrrolidine (DPPAP). acs.org The presence of an organic base like triethylamine (B128534) (Et₃N) is also crucial for the reaction to proceed. This catalytic system has demonstrated high efficiency and tolerance to a wide range of functional groups on the benzanilide backbone, including both electron-donating and electron-withdrawing groups. acs.org For instance, the synthesis of benzoxazoles from various o-halobenzanilides has been achieved in high yields, often exceeding 70% and in some cases reaching up to 93%. nih.gov

The proposed mechanism for this transformation begins with the conversion of the o-halobenzanilide to its enol form. This is followed by coordination with the copper catalyst and the base. An oxidative insertion step then forms an intermediate, which subsequently undergoes reductive elimination to yield the final benzoxazole (B165842) product and a copper species that is regenerated for the next catalytic cycle. This methodology is not only efficient but also scalable, as demonstrated by successful gram-scale syntheses. lookchem.com

Table 1: Copper-Catalyzed Intramolecular O-Arylation of o-Halobenzanilides

| Substrate | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(2-bromophenyl)benzamide | Cu(OAc)₂/DPPAP | Water | 110 °C | 12 | 85 | nih.gov |

| N-(2-iodophenyl)-4-methoxybenzamide | Cu(OAc)₂/DPPAP | Water | 110 °C | 12 | 93 | nih.gov |

| N-(2-bromophenyl)-2,3,4,5-tetrafluorobenzamide | Cu(OAc)₂/DPPAP | Water | 110 °C | 12 | 70 | nih.gov |

Oxidative Chlorination in Aqueous Media

The direct synthesis of this compound can be achieved through the oxidative chlorination of benzanilide in an aqueous medium. This method represents a greener alternative to traditional chlorination processes that often use hazardous reagents and organic solvents. A notable approach utilizes N-Chlorosuccinimide (NCS) as the chlorinating and oxidizing agent. tandfonline.com

In this procedure, the chlorination of benzanilide is carried out in water. At room temperature, the reaction may result in a mixture of the substrate and the under-chlorinated product. tandfonline.com However, by slightly increasing the temperature to 40°C, the para-substituted product, this compound, can be obtained with high purity (95.23% by HPLC) in a relatively short reaction time of 1.5 hours. tandfonline.com The in-situ generation of the chlorinating reagent is achieved by the oxidation of a chloride source, such as sodium chloride or hydrochloric acid, by an oxidizing agent in an acidic medium. tandfonline.comworktribe.com The use of hydrochloric acid has been shown to be more effective than a combination of sodium chloride and sulfuric acid, leading to better yields of the chlorinated product. tandfonline.com

This method is applicable to a variety of aromatic compounds and generally provides good to excellent yields (75-96%) of the corresponding chlorinated products within 1.5 to 3.0 hours. tandfonline.com

Table 2: Oxidative Chlorination of Benzanilide

| Substrate | Reagents | Solvent | Temperature | Time (h) | Purity | Reference |

|---|---|---|---|---|---|---|

| Benzanilide | NCS, HCl | Water | 40 °C | 1.5 | 95.23% (HPLC) | tandfonline.com |

Metal-Free Oxidative Amidation using Carbocatalysts

A sustainable and metal-free approach to the synthesis of amides, including this compound, is through the oxidative amidation of aldehydes with anilines using a carbocatalyst. Graphene oxide (GO) has emerged as a highly efficient, recyclable catalyst for this transformation. lookchem.com This method is particularly attractive due to its clean reaction profile and the use of an aqueous medium, often in conjunction with microwave irradiation to accelerate the reaction. lookchem.com

The reaction involves the coupling of an aldehyde (e.g., 4-chlorobenzaldehyde) with an aniline in the presence of graphene oxide as the catalyst and a mild oxidant like potassium bromate (B103136) (KBrO₃) in water. lookchem.com The oxygen functionalities present on the graphene oxide surface are believed to play a crucial role in catalyzing the oxidative amidation process. lookchem.com This methodology exhibits high compatibility with aqueous media and offers a high turnover frequency (TOF). lookchem.com A plausible mechanism involves the isolation of an intermediate, supporting the proposed catalytic cycle. lookchem.com The use of microwave irradiation further enhances the efficiency of this green synthetic route. lookchem.com

Catalytic Approaches in Synthesis

Transition Metal Catalysis (e.g., Palladium-based, Copper-catalyzed)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds in compounds like this compound.

Palladium-based Catalysis: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the synthesis of anilines and their derivatives. This method can be adapted to produce this compound by coupling 4-chlorobenzamide (B146232) with an aryl halide or, more commonly, by coupling 4-chlorobenzoyl chloride with aniline or coupling benzamide (B126) with a 4-chloro-substituted aryl halide. A specific example involves the synthesis of benzamides from acetamides and aryl iodides using a catalytic amount of palladium(II) acetate (Pd(OAc)₂) and chromium hexacarbonyl (Cr(CO)₆) as a CO-precursor. lookchem.com This approach is notable for its high functional group tolerance and mild reaction conditions, avoiding the need for additional ligands or reducing agents. lookchem.com

Copper-catalyzed Synthesis: As discussed in section 2.2.1.1, copper catalysis is highly effective for the synthesis of this compound derivatives. acs.org Beyond intramolecular cyclizations, copper catalysts are also employed in intermolecular C-N bond-forming reactions. For example, the synthesis of ebselen (B1671040) and related isoselenazolones, which are selenium analogs of amides, utilizes a copper-catalyzed selenium-nitrogen coupling reaction between 2-halo-arylamides and selenium powder. molaid.com This demonstrates the versatility of copper catalysis in forming bonds between nitrogen and other elements in amide-like structures. The use of Cu(0) in various forms, such as powder or wire, has been explored in single electron transfer–living radical polymerization (SET-LRP), highlighting its catalytic activity which can be sensitive to surface oxidation to Cu₂O. acs.org

Green Catalysts and Initiators (e.g., Tetramethylammonium (B1211777) Bromide, Trimethyl Phosphate)

The principles of green chemistry are increasingly influencing the choice of catalysts and reaction media in amide synthesis.

Tetramethylammonium Bromide: While not a catalyst in the traditional sense, tetramethylammonium bromide (TBAB) can act as a promoter or phase-transfer catalyst in amidation reactions, contributing to greener synthetic protocols. asianpubs.org It has been used in the microwave-assisted, solvent-free conversion of carboxylic acids to amides. asianpubs.org In this method, a mixture of a carboxylic acid, an ammonium (B1175870) salt, tosyl chloride, potassium carbonate, silica, and TBAB is irradiated with microwaves to produce the corresponding amide in good to excellent yields and short reaction times. asianpubs.org Ionic liquids based on ammonium salts, such as tetrabutylammonium (B224687) bromide, have also been used as efficient and recyclable reaction media for the synthesis of amides from carboxylic acids and isocyanates. scielo.br

Triethyl Phosphate (B84403): Triethyl phosphate (TEP) is emerging as a green solvent for chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). tandfonline.comresearchgate.net It is characterized by low toxicity, non-carcinogenic properties, and biodegradability into innocuous products (phosphoric acid and ethanol). tandfonline.comresearchgate.net Its low viscosity and ability to dissolve a wide range of reagents make it a promising alternative to traditional, more toxic solvents like DMF and NMP for amide bond formation. tandfonline.comresearchgate.net While direct application in this compound synthesis is not extensively documented, its properties suggest it could be a viable green solvent for various amidation reactions. tandfonline.comresearchgate.netacs.org

Energy-Efficient Synthesis Techniques

The development of energy-efficient synthesis techniques is crucial for reducing the environmental footprint of chemical manufacturing. Microwave irradiation and ultrasonication are two prominent examples of such technologies that have been applied to the synthesis of amides and related compounds.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields and product purity. nih.gov Its application in the metal-free oxidative amidation using graphene oxide (as described in 2.2.1.3) is a prime example of an energy-efficient method. lookchem.com Another instance is the solvent-free conversion of carboxylic acids to amides using TBAB under microwave irradiation, which offers a rapid and efficient route to these compounds. asianpubs.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient technique that can enhance reaction rates and selectivity through the phenomenon of acoustic cavitation. nih.govresearchgate.net Ultrasonically assisted nitration of aromatic compounds, including anilides, has been shown to significantly shorten reaction times (from hours to minutes or 1-2 hours) and provide good yields with high regioselectivity. researchgate.net The synergistic combination of microwave and ultrasound has also been explored as a powerful tool for rapid and efficient organic synthesis. nih.gov These techniques save energy and often allow for the use of milder reaction conditions. nih.gov

Synthesis of this compound Derivatives and Analogs

The synthesis of specific derivatives of this compound often requires precise control over the position of newly introduced functional groups, a concept known as regioselectivity. Various strategies have been developed to achieve this control, enabling the targeted synthesis of a wide array of analogs with tailored properties.

One key strategy involves the inherent directing effects of the substituents already present on the aromatic rings. For instance, in the electrophilic chlorination of methyl anthranilate to produce a precursor for a this compound derivative, the amino group directs the incoming chlorine atom primarily to the para position (position 5 relative to the amino group). This reaction, when carried out at low temperatures (-5°C to -10°C) using sodium hypochlorite and glacial acetic acid, achieves high conversion with minimal formation of dichlorinated byproducts.

Another powerful approach for achieving regioselectivity is the use of blocking groups. In the context of functionalizing pyridine rings, which are present in some analogs of this compound, a simple maleate-derived blocking group can be employed to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. chemrxiv.org This strategy prevents overalkylation and the formation of regioisomeric mixtures, providing a direct and inexpensive route to valuable building blocks. chemrxiv.org

Furthermore, the choice of catalyst and reaction conditions plays a crucial role in determining the regioselectivity of a reaction. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form aryl-aryl bonds at specific positions on the benzanilide scaffold. The selection of the palladium catalyst and ligands can influence the site of coupling. Similarly, in the nitration of anilides, the use of certain metal salts as catalysts under either microwave or ultrasonic conditions can lead to high regioselectivity, favoring the formation of specific isomers. scirp.orgscirp.org

Chemical Reactivity and Reaction Mechanisms of 4 Chlorobenzanilide

Amide Functional Group Reactivity

The amide group in 4-chlorobenzanilide is a versatile functional group. The presence of a nitrogen atom bonded to a carbonyl carbon allows for reactions such as nucleophilic attack, phosphorylation, and reduction.

Reactions with Organoaluminum Compounds: Formation of Aluminum Amidates and Coordination Chemistry

The reaction of N-H containing compounds, such as anilides, with organoaluminum reagents like trimethylaluminum (B3029685) (AlMe₃) is a known method for forming aluminum-nitrogen bonds. While direct studies on this compound are not prevalent, the reactivity can be understood from analogous systems. For instance, the reaction of anilido-pyrazolate precursors with AlMe₃ in toluene (B28343) results in the formation of stable aluminum dimethyl complexes. nih.gov In this type of reaction, the acidic proton on the nitrogen of the anilide is eliminated as methane, and the aluminum center coordinates to the nitrogen atom, forming an aluminum amidate.

This process demonstrates the Lewis acidic nature of the organoaluminum compound and the nucleophilicity of the anilide nitrogen. The resulting complexes, such as (N-Aryl-pyrazolate)AlMe₂, feature a distorted tetrahedral geometry around the aluminum center and can be used as catalysts in polymerization reactions. nih.govnih.gov

Table 1: Example of Aluminum Complex Formation

| Reactants | Reagent | Product Type | Reference |

| Anilido-pyrazolate Ligand Precursors | Trimethylaluminum (AlMe₃) | Aluminum Dimethyl Complexes | nih.gov |

Phosphorylation Reactions

Benzanilides can undergo phosphorylation, a reaction of significant interest for synthesizing biologically active phosphates and other materials. tandfonline.com Research has shown that phosphoric anhydride (B1165640) (P₄O₁₀) is an effective reagent for this transformation, reacting readily with benzanilides in trichloromethane. tandfonline.comrsc.orgtandfonline.com

The reaction proceeds through two main stages:

N-Phosphorylation : The initial reaction involves the electrophilic attack of phosphoric anhydride on the nitrogen atom of the amide, which is considered a "soft" nucleophile. This leads to the formation of an N-phosphorylated amide, specifically an (N-aryl-N-benzoyl)aminophosphoramidic acid. tandfonline.com

Rearrangement to O-Phosphorylation : The initially formed N-phosphorylated product is often unstable and can readily rearrange to a more stable O-phosphorylated imidate. This rearrangement to (N-aryl-phenyliminomethyl)phosphoric acid is facilitated by the presence of protic compounds like ethanol (B145695) and results in a mixture of E and Z isomers. tandfonline.comrsc.org

This facile N- to O-acyl transfer highlights the dual nucleophilic nature of the amide group. The yields for the initial N-phosphorylated products can range from 65% to 95%. tandfonline.com

Table 2: Summary of Benzoxazole (B165842) Synthesis via Intramolecular Cyclization

| Starting Material (Isomer) | Catalyst System | Conditions | Product | Reference |

| N-(2-chlorophenyl)benzamide | Copper (e.g., CuI) | Base, Ligand (e.g., 1,10-phenanthroline) | 2-Phenylbenzoxazole | nih.govrsc.org |

| Thiobenzanilides | Palladium (e.g., Pd(OAc)₂) | Cu(I), Bu₄NBr | 2-Substituted Benzothiazoles | acs.org |

Reduction Reactions to Amino Compounds

The amide functional group of this compound can be completely reduced to an amine. This transformation converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), yielding N-(4-chlorobenzyl)aniline. A powerful and common reducing agent for this purpose is Lithium Aluminum Hydride (LiAlH₄). orgosolver.commasterorganicchemistry.comcommonorganicchemistry.com

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. ucalgary.ca The mechanism involves the following key steps:

Nucleophilic attack by a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. ucalgary.ca

Formation of a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum. ucalgary.ca

The intermediate collapses, and the oxygen moiety is eliminated as a metal alkoxide leaving group, forming a transient, highly reactive iminium ion. ucalgary.ca

A second hydride ion rapidly attacks the iminium carbon, reducing it to the final secondary amine. orgosolver.comucalgary.ca

This reduction is a robust method for converting amides to their corresponding amines and is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com

Aryl Halide Reactivity (Chlorine Substitution)

The chlorine atom on the benzoyl ring of this compound is relatively unreactive towards typical nucleophilic aromatic substitution. However, under transition-metal-catalyzed conditions, it can participate in various cross-coupling and cyclization reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization involving the aryl halide group is a powerful method for constructing heterocyclic ring systems. For a chlorobenzanilide-type molecule to undergo such a reaction to form a benzoxazole, specific structural arrangements are necessary.

The direct intramolecular cyclization of this compound to a benzoxazole is not structurally feasible. This transformation requires the chlorine atom to be on the N-phenyl ring and positioned ortho to the amide nitrogen, as seen in the isomer N-(2-chlorophenyl)benzamide. nih.gov In such cases, the amide oxygen can act as an intramolecular nucleophile, displacing the ortho-chlorine atom to form the five-membered oxazole (B20620) ring.

This type of cyclization is typically mediated by a transition metal catalyst, most commonly copper or palladium. nih.govacs.org The general mechanism for a copper-catalyzed Ullmann-type condensation involves:

Oxidative addition of the copper(I) catalyst to the aryl-chlorine bond.

Coordination of the amide oxygen to the copper center.

Reductive elimination to form the C-O bond of the benzoxazole ring and regenerate the copper(I) catalyst.

This strategy is a general route for synthesizing 2-substituted benzoxazoles and related heterocycles like benzothiazoles (from thiobenzanilides). acs.org The reaction conditions often require a base and sometimes a ligand to facilitate the catalytic cycle. nih.govrsc.org

Formation of Phenanthridinone Derivatives

Phenanthridinones are significant heterocyclic structures found in numerous natural products and pharmaceuticals. nih.gov The synthesis of these scaffolds can be achieved through various methods, including aryl-aryl and N-aryl coupling reactions. nih.gov Benzanilides, particularly those with a halogen substituent in the ortho-position of the aniline (B41778) ring, are common precursors for preparing phenanthridinones. nih.gov While this compound has the halogen on the benzoyl group rather than the aniline ring, related structures are pivotal in these cyclization reactions.

The general strategy involves intramolecular C-H arylation. For instance, palladium-catalyzed intramolecular C-H arylation of 2-halobenzamides is a known method for synthesizing N-H-phenanthridinones. nih.gov Although this specific substitution pattern is not present in this compound, the principles of palladium-catalyzed C-C bond formation are central to these transformations. nih.gov Another approach involves the reaction of o-halobenzamides with aryl iodides, mediated by a palladium catalyst and norbornene, to achieve a C-H activation step, leading to the phenanthridinone core. nih.gov

Furthermore, photochemical pathways can also lead to phenanthridinone derivatives. The UV photolysis of 2'-chloro-4-R-benzanilides in an acetonitrile (B52724) solution under a nitrogen atmosphere results in intramolecular photocyclization products, yielding 9-R-phenanthridin-6(5)-one in 20–30% yields. researchgate.net This suggests that photoinduced cyclization is a viable route for forming the phenanthridinone skeleton from appropriately substituted benzanilides.

Electrophilic Aromatic Substitution Patterns in Halogenated Anilides

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the substituents on its two aromatic rings. An electrophilic attack can occur on either the N-phenyl ring (derived from aniline) or the 4-chlorobenzoyl ring.

Conversely, the 4-chlorobenzoyl ring is deactivated. The chlorine atom is an ortho, para-directing but deactivating substituent due to its inductive electron withdrawal and weaker resonance electron donation. uci.edu The carbonyl group of the amide is strongly deactivating and a meta-director. uci.edu Therefore, electrophilic substitution on this ring is less favorable and would be directed to the positions meta to the carbonyl group (and ortho to the chlorine).

Given these competing effects, electrophilic substitution is more likely to occur on the more activated N-phenyl ring, leading primarily to ortho- and para-substituted products relative to the amide nitrogen. The general mechanism for electrophilic aromatic substitution involves a two-step process: the reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com The first step is typically rate-determining. uci.edu

Electrochemical Behavior and Reaction Mechanisms

Electrochemical Reduction Pathways: Amide Anion Generation

The electrochemical reduction of amides can proceed through a single electron transfer (SET) to form a radical anion. In the case of N-substituted amides, this can lead to the formation of an amidyl radical. The generation of amidyl radicals can also be achieved through the oxidation of amides in the presence of a base. This process can occur via two main pathways: a proton transfer followed by an electron transfer (PT-ET) or a concerted proton-coupled electron transfer (PCET).

In the PT-ET pathway, the amide is first deprotonated by a base to form an amide anion. This anion is then oxidized to generate the corresponding amidyl radical. Electrochemical methods, particularly the oxidation of amides in the presence of a base, are practical for generating these reactive intermediates. nih.gov

Trapping of Intermediate Species (e.g., Amidyl Radicals)

Amidyl radicals are highly reactive intermediates that can participate in various synthetic transformations, including intramolecular hydrogen atom transfer (HAT) and intermolecular C-H functionalization. nih.gov The transient nature of these radicals necessitates methods for their detection and characterization, often through trapping experiments.

Radical trapping experiments can be conducted using molecules that readily react with radicals to form stable products. For example, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can trap transient radical species. Another common radical trap is 2,6-di-tert-butyl-4-methylphenol (BHT). The formation of a product resulting from the reaction of the amidyl radical with the trapping agent provides evidence for the radical's existence as an intermediate in the reaction pathway.

Photochemical Transformations and Photoinduced Rearrangements

UV Photolysis and Product Distribution

The exposure of halogenated benzanilides to ultraviolet (UV) radiation can induce a variety of photochemical transformations. The photolysis of 2'-chloro-4-R-benzanilides in acetonitrile under a nitrogen atmosphere has been studied, providing insights into the potential photoreactivity of this compound. researchgate.net The primary products observed are from intramolecular photocyclization, leading to phenanthridinone derivatives in significant yields (20-30%). researchgate.net

In addition to cyclization, other minor photoreactions occur, including photoreduction, photo-Fries rearrangement, and intramolecular photosubstitution. researchgate.net The presence of oxygen can lower the yield of photosubstitution and photoreduction products. researchgate.net The distribution of these products is dependent on the specific reaction conditions, such as the solvent and the presence or absence of other reagents. researchgate.net

Table 1: Photolysis Products of 2'-chloro-4-R-benzanilides

| Product Type | Specific Product | Observed Yield |

|---|---|---|

| Intramolecular Photocyclization | 9-R-phenanthridin-6(5)-one | 20-30% |

| Photoreduction | 4-R-benzanilide | Minor Product |

| Photo-Fries Rearrangement | (Not specified) | Minor Product |

| Intramolecular Photosubstitution | 2-(4-R-phenyl)-1,3-benzoxazole | Minor Product |

Photo-Fries Rearrangement

The Photo-Fries rearrangement is a characteristic photochemical reaction for aryl esters and anilides. wikipedia.orgslideshare.net For this compound, this reaction is initiated by the absorption of ultraviolet (UV) light, leading to the homolytic cleavage of the amide C–N bond. rsc.org This bond scission occurs from the excited singlet state and generates a geminate radical pair, consisting of a 4-chlorobenzoyl radical and a phenylaminyl radical, held within the confines of a solvent cage. slideshare.net

The subsequent fate of this radical pair dictates the product distribution. The primary pathway involves the recombination of the radicals at the ortho or para positions of the aniline ring, followed by tautomerization to yield amino-ketone products. wikipedia.org This intramolecular rearrangement results in the formation of 2-amino-4'-chlorobenzophenone (B151046) and 4-amino-4'-chlorobenzophenone. researchgate.net

A competing process involves the diffusion of the radicals out of the solvent cage. These "escaped" radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of photoreduction products such as benzanilide (B160483) and 4-chlorobenzoic acid. unipv.it The efficiency and selectivity of the rearrangement are influenced by reaction conditions, such as the nature of the solvent, which can affect the stability and lifetime of the radical pair within the solvent cage. lscollege.ac.in

| Reactant | Reaction Type | Key Intermediate | Major Products | Byproducts |

|---|---|---|---|---|

| This compound | Photo-Fries Rearrangement | 4-chlorobenzoyl radical & phenylaminyl radical pair | 2-amino-4'-chlorobenzophenone, 4-amino-4'-chlorobenzophenone | Benzanilide, 4-chlorobenzoic acid |

Solid-State Photoreactions and Supramolecular Influence

In the solid state, the photochemical reactivity of this compound is profoundly influenced by the principles of topochemistry, where the crystal packing and intermolecular interactions predetermine the reaction course. uoa.gr Unlike in solution, the mobility of molecules is severely restricted within the crystal lattice. This confinement can lead to highly selective or even entirely different reaction pathways compared to those observed in solution. rsc.org

The supramolecular architecture of crystalline this compound is dominated by non-covalent interactions, primarily hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule. nih.gov These interactions, along with potential π–π stacking of the aromatic rings, create a well-defined, rigid three-dimensional structure. This pre-organization can dictate the feasibility and outcome of photoreactions. nih.gov For a Photo-Fries rearrangement to occur, the amide bond must cleave, and the resulting radicals must be able to reorient for recombination. The rigidity of the crystal lattice may hinder the necessary atomic movements, potentially suppressing the rearrangement in favor of other processes or leading to a highly selective formation of one isomer if the crystal packing favors a specific geometry. uoa.gr

Excited State Dynamics and Charge Transfer Processes

The photophysical behavior of this compound is governed by its electronic structure, which features an electron-donating aniline moiety and an electron-withdrawing 4-chlorobenzoyl group. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited state (S₁). researchgate.net This initial excitation is typically to a locally excited (LE) state.

Following initial excitation, this compound can undergo an ultrafast process known as intramolecular charge transfer (ICT). rsc.orgnih.gov In this process, electron density is redistributed from the aniline portion of the molecule to the chlorobenzoyl portion, forming an ICT state that is more polar than the ground state or the LE state. researchgate.netnih.gov The formation of the ICT state is often accompanied by significant structural relaxation, such as twisting around the amide C-N bond, leading to a twisted intramolecular charge transfer (TICT) state. researchgate.net

These excited-state dynamics occur on the femtosecond to picosecond timescale and are highly sensitive to the solvent environment. rsc.orgnih.gov In polar solvents, the polar ICT state is stabilized, which can facilitate its formation and influence the subsequent deactivation pathways, including fluorescence emission or non-radiative decay back to the ground state. nih.gov Techniques such as femtosecond transient absorption spectroscopy are used to probe these ultrafast processes, providing insight into the lifetimes and characteristics of the LE and ICT states. researchgate.netntu.edu.sg

| Process | Description | Timescale | Influencing Factors |

|---|---|---|---|

| Photoexcitation | Absorption of a UV photon promotes the molecule to a locally excited (LE) state. | Femtoseconds | Wavelength of light |

| Intramolecular Charge Transfer (ICT) | Electron density shifts from the aniline moiety to the chlorobenzoyl moiety, forming a polar ICT state. | Femtoseconds to Picoseconds | Solvent polarity, molecular geometry |

| Structural Relaxation | The molecule undergoes geometric changes (e.g., twisting) to stabilize the ICT state. | Picoseconds | Solvent viscosity, temperature |

| Deactivation | The excited molecule returns to the ground state via fluorescence, non-radiative decay, or chemical reaction. | Nanoseconds to Microseconds | Solvent, presence of quenchers |

Role as a Model Compound in Reaction Mechanism Studies

This compound serves as an effective model compound for investigating various aspects of chemical reactivity and reaction mechanisms. Its structure incorporates several key features that make it suitable for such studies:

Photoreactive Amide Linkage: The benzanilide core is a classic substrate for studying the Photo-Fries rearrangement, allowing for detailed mechanistic investigations into radical pair intermediates and cage effects. rsc.orgrug.nl

Substituent Effects: The chlorine atom on the benzoyl ring acts as an electronic probe. By comparing its reactivity to unsubstituted benzanilide or benzanilides with other substituents, researchers can quantify the electronic effects (e.g., inductive and resonance effects) on photochemical pathways and reaction rates. nih.gov

Defined Structure: The compound's well-defined and relatively rigid structure simplifies the analysis of reaction outcomes and spectroscopic data, aiding in the development and validation of computational models. nih.gov

Its utility as a model substrate allows for fundamental investigations into how molecular structure, electronic properties, and environmental factors (like solvent or solid-state packing) collectively control the outcome of chemical reactions. nih.gov

Spectroscopic and Structural Characterization of 4 Chlorobenzanilide and Its Complexes

Vibrational Spectroscopy (IR, FTIR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR), Fourier-transform infrared (FTIR), and Raman techniques, provides significant insights into the molecular vibrations of 4-Chlorobenzanilide.

Studies on benzanilide (B160483) and its para-substituted derivatives, including this compound, have focused on assigning the characteristic amide bands. ajol.info These bands, arising from the coupled vibrations of the -CONH- peptide linkage, are crucial for understanding the molecule's structure. For p-chloro derivatives, four of the six expected amide bands (Amide I, II, III, and V) have been identified. ajol.info The Amide I band, primarily due to the C=O stretching vibration, is typically observed around 1650 cm⁻¹ in the solid state. ajol.info The N-H stretching vibration in the solid state for benzanilides is found near 3300 cm⁻¹, indicating the presence of hydrogen bonding. ajol.info

The FTIR spectra of this compound have been recorded using techniques such as KBr pellets. ajol.infonih.gov The analysis of these spectra helps in the identification of various functional groups and their vibrational modes. For instance, the FTIR spectrum of a related compound, N-salicylidene-4-chloroaniline, shows a broad absorption peak between 3400-3200 cm⁻¹ which is attributed to the phenolic hydroxyl group. researchgate.net In computational studies of similar molecules like 4-chlorobenzophenone, C-H stretching vibrations are identified in the region of 3100-3000 cm⁻¹, while C-C stretching vibrations are observed between 1625 and 1280 cm⁻¹. jconsortium.com

Raman spectroscopy complements IR data, providing information on non-polar bonds and molecular symmetry. spectrabase.com The combined use of FTIR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netnih.gov

Table 1: Key Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch (bonded) | ~3300 | ajol.info |

| C-H Stretch (aromatic) | 3000 - 3100 | jconsortium.com |

| Amide I (C=O Stretch) | ~1650 | ajol.info |

| C-C Stretch (aromatic) | 1280 - 1625 | jconsortium.com |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution.

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons. In a study involving the synthesis of this compound, the aromatic protons appeared as a multiplet in the range of δ 7.26-7.81 ppm in CDCl₃. ijsrp.org Another study reported a multiplet for the nine aromatic protons between δ 8.10-8.36 ppm in deuterated chloroform. isca.in The amide proton (N-H) signal is also a key feature, though its chemical shift can be influenced by solvent and concentration. oup.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.gov Studies on substituted benzanilides have shown that the chemical shifts of the carbonyl carbon and other aromatic carbons are sensitive to the electronic effects of substituents on both phenyl rings. oup.com

¹¹⁹Sn NMR: In the context of metal complexes, particularly with organotin(IV) moieties, ¹¹⁹Sn NMR spectroscopy is invaluable. For organotin(IV) complexes derived from ligands similar to this compound, such as those with dithiocarbazate groups, ¹¹⁹Sn NMR data helps in determining the coordination number and geometry around the tin atom. researchgate.net The coordination number in organotin(IV) compounds is often higher than four, with five- and six-coordinate geometries being common for tri- and di-substituted derivatives, respectively. nih.gov

Table 2: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Solvent | Reference |

| Aromatic | 7.26-7.81 (m, 9H) | CDCl₃ | ijsrp.org |

| Aromatic | 8.10-8.36 (m, 9H) | CDCl₃ | isca.in |

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 231, corresponding to its calculated molecular weight. ijsrp.org In some cases, a peak at [M+1]⁺ (m/z 232) may be observed depending on the ionization technique used, such as Atmospheric Pressure Chemical Ionization (APCI). ijsrp.orgisca.in GC-MS has been employed in the analysis of reaction products to confirm the formation of this compound. ijsrp.orgisca.in It has also been used in effect-directed analysis of commercial products to identify compounds like this compound. researchgate.net

Ultraviolet-Visible Spectroscopy (UV-VIS)

Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within the this compound molecule and its complexes. nih.gov The absorption spectra of benzanilides typically exhibit two main bands. rug.nl For this compound and its derivatives, the absorption maxima are influenced by the solvent polarity and the nature of substituents. rug.nl

In studies of p-substituted benzanilides, the main absorption band is observed between 255 and 287 nm. rug.nl The electronic spectra of metal complexes of this compound derivatives can provide insights into the coordination of the ligand to the metal center. researchgate.net For instance, in organotin(IV) complexes with ligands derived from this compound, the UV-Visible spectra are used to characterize the resulting complexes. researchgate.net The photo-Fries rearrangement of 4-substituted benzanilides has also been studied using UV-vis spectroscopy, where the presence of isosbestic points indicates a direct conversion of the reactant to the product. rug.nl

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of this compound and its metal complexes in the solid state.

In metal complexes, this compound or its derivatives can act as ligands. X-ray diffraction studies on these complexes reveal the coordination geometry around the metal center. For example, organotin(IV) complexes with ligands derived from this compound have been synthesized and their structures characterized. researchgate.net These studies show that the geometry around the tin atom can be, for example, a distorted trigonal bipyramidal or an octahedral geometry, depending on the nature and number of ligands. researchgate.netnih.gov The coordination can occur through the oxygen and/or nitrogen atoms of the amide group, or other donor atoms present in the ligand. The crystal structures of organotin(IV) carboxylates have shown that the coordination of the ligand to the tin atom often occurs through the carboxylate group in a bidentate or bridging manner. acs.org Similarly, in organoaluminum complexes, 4'-chlorobenzanilide has been shown to form trimeric, twelve-membered ring structures. acs.org

Supramolecular Interactions in Solid State

The arrangement of molecules in the crystalline solid state is dictated by a variety of non-covalent interactions. In the case of benzanilide derivatives, the crystal structures are significantly influenced by hydrogen bonding. The primary interaction observed is the N—H⋯O hydrogen bond, which links adjacent molecules to form characteristic chains researchgate.net.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The theoretical composition of this compound (C₁₃H₁₀ClNO) has been calculated and confirmed through experimental analysis.

Below are tables presenting the calculated and found elemental analysis values for this compound and a related derivative.

Table 1: Elemental Analysis of this compound

| Element | Calculated (%) | Experimental (%) |

| Carbon (C) | 67.40 | 67.14 semanticscholar.org |

| Hydrogen (H) | 4.35 | 4.25 semanticscholar.org |

| Nitrogen (N) | 6.05 | 5.94 semanticscholar.org |

| Chlorine (Cl) | 15.30 | - |

| Oxygen (O) | 6.91 | - |

Source: Calculated values are based on the molecular formula C₁₃H₁₀ClNO. Experimental data from reference semanticscholar.org.

Table 2: Elemental Analysis of 3-(4-Chlorophenyl)-5-butynylisoxazole

This compound shares the same molecular formula as this compound.

| Element | Calculated (%) | Experimental (%) |

| Carbon (C) | 67.40 | 67.38 rsc.org |

| Hydrogen (H) | 4.35 | 4.33 rsc.org |

| Nitrogen (N) | 6.05 | 6.05 rsc.org |

Source: Data from reference rsc.org.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of the theoretical investigation of 4-Chlorobenzanilide, providing detailed information about its electronic structure and energy states.

The optimization of the ground-state structure of this compound is a fundamental step in its computational analysis. Methods like the Hartree-Fock (HF) self-consistent field level are employed to determine the most stable conformation of the molecule. In studies of related benzanilides, such as p-dimethylaminobenzanilides, ground-state structures have been fully optimized at the HF level. youtube.com These calculations have revealed that the ground-state conformations of these molecules are nearly planar at the amido anilino moiety, with significant dihedral angles between the amide and benzoyl groups. youtube.com For instance, calculated ground-state conformations of some benzanilide (B160483) derivatives show large amide benzoyl dihedral angles of around 20 degrees. youtube.com The trans-amide conformation is generally found to be more stable. youtube.com

Below is a table illustrating the type of data obtained from such calculations on related benzanilide derivatives, including dihedral angles and bond lengths.

| Compound | θ1 (°) | θ2 (°) | θ3 (°) | θ4 (°) | θ5 (°) | θ6 (°) | C(O)-N (Å) | C=O (Å) | Ph-N (Å) | Ph-C(O) (Å) |

| 3a | 1.3 | 2.5 | 176.7 | 172.3 | 20.2 | 17.5 | 1.370 | 1.234 | 1.420 | 1.490 |

| 3e | 0.8 | 2.6 | 176.7 | 172.6 | 18.7 | 16.2 | 1.374 | 1.236 | 1.416 | 1.487 |

| 3j | 1.6 | 1.8 | 176.4 | 172.2 | 18.6 | 15.9 | 1.382 | 1.234 | 1.405 | 1.484 |

| Data adapted from a study on p-dimethylaminobenzanilides, illustrating the type of structural parameters obtained from Hartree-Fock calculations. youtube.com |

The electronic excited states of this compound are crucial for understanding its photophysical and photochemical properties. Time-Dependent Hartree-Fock (TD-HF) is a method used to calculate the energies of singlet excited states based on the optimized ground-state structure. youtube.com For related p-dimethylaminobenzanilides, TD-HF calculations have been performed on HF-optimized ground-state structures to determine their singlet excited-state energies. youtube.com These calculations are essential for interpreting experimental absorption and fluorescence spectra. youtube.com

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the chemical reactivity and electronic properties of molecules. epstem.netreddit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For a molecule like this compound, the HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can accept electrons. epstem.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In a related compound containing a p-chlorobenzene ring, the HOMO was found to be localized on the benzo[b] youtube.comresearchgate.netoxazin-3-yl moiety, while the LUMO was distributed over both the benzooxazine and the p-chlorobenzene rings, with a calculated energy gap of 0.800 eV. researchgate.net This kind of analysis helps in understanding intramolecular charge transfer processes.

Semi-empirical methods like PM3 are used to calculate various thermodynamic parameters and molecular descriptors. These calculations can provide information on properties such as heat of formation, dipole moment, and electronic energies. scirp.org The PM3 method has been utilized in the theoretical investigation of the electronic properties of various organic compounds. scirp.org

A range of molecular descriptors for this compound have been computationally generated and are available in public databases. These descriptors are useful in quantitative structure-activity relationship (QSAR) studies.

| Property | Value | Source |

| Molecular Weight | 231.68 g/mol | PubChem researchgate.net |

| XLogP3 | 3.2 | PubChem researchgate.net |

| Hydrogen Bond Donor Count | 1 | PubChem researchgate.net |

| Hydrogen Bond Acceptor Count | 1 | PubChem researchgate.net |

| Rotatable Bond Count | 2 | PubChem researchgate.net |

| Exact Mass | 231.0450916 Da | PubChem researchgate.net |

| Topological Polar Surface Area | 29.1 Ų | PubChem researchgate.net |

| Heavy Atom Count | 16 | PubChem researchgate.net |

| Computed properties for this compound. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time. These methods can be used to investigate conformational changes, interactions with other molecules, and the influence of the solvent environment. researchgate.net For instance, molecular dynamics simulations have been employed to map ligand binding sites on protein surfaces using chlorobenzene (B131634) as a probe molecule, a technique that could be relevant for studying the interactions of this compound in biological systems. chemistry-chemists.com Such simulations provide insights into the dynamic fluctuations and conformational changes of a molecule, which can be crucial for understanding its biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are extensively used in structure-activity relationship (SAR) studies to understand how the chemical structure of a compound influences its biological activity. For benzanilide derivatives, computational approaches such as molecular docking have been employed to investigate their interactions with biological targets. researchgate.net

A study on the cytotoxic and estrogenic activity of a series of benzanilides and dithiobenzanilides demonstrated the utility of these computational methods. researchgate.net Docking studies were performed to understand the binding of these compounds to the estrogen receptor α (ERα). researchgate.net The results showed that these compounds could interact with the same receptor cavity as the natural ligand, estradiol, with some derivatives forming additional interactions with specific amino acid residues. researchgate.net This type of computational SAR analysis is invaluable for the rational design of new molecules with desired biological activities and for optimizing properties like metabolic stability and receptor binding affinity.

Structural Clustering Analysis

Structural clustering analysis is a computational method used to group compounds based on their structural similarities. This approach is valuable for visualizing structure-activity relationships within a series of chemical analogs.

In a study investigating the effects of a small molecule named hyperphyllin (HP) and its analogs on plant development, structural clustering analysis was employed to correlate molecular structure with biological activity. nih.gov One of the highly active analogs in this study was 4-chloro-N-(2,6-difluorophenyl)benzamide. nih.gov Using the ChemMine software, a hierarchical clustering algorithm was applied to a set of active and inactive analogs. nih.gov

The analysis revealed that the active compounds, including the 4-chloro-N-(2,6-difluorophenyl)benzamide, grouped into distinct branches. nih.gov A common feature among all four active compounds identified was the presence of halogen substituents on the second phenyl ring (ring 2) in the ortho- and/or para-positions. nih.gov Conversely, analogs lacking these substitutions, having a meta-halogenation, or an amino group instead of a halogen at the ortho-position were found to be inactive. nih.gov This clustering provided a clear visual representation of the structural requirements for the observed biological effect, which in this case was an increase in leaf formation rate in Arabidopsis. nih.gov While this study was not on this compound itself, it demonstrates a powerful methodology for understanding how small changes to the benzanilide scaffold can impact biological outcomes.

Table 2: Structural Features and Activity of Hyperphyllin Analogs

| Compound Type | Ring 2 Substitution | Biological Activity |

| Active | Halogen at ortho- and/or para-position | Enhances leaf formation |

| Inactive | Unsubstituted | No activity |

| Inactive | Halogen at meta-position | No activity |

| Inactive | Amino group at ortho-position | No activity |

Based on a structural clustering analysis of hyperphyllin and its analogs. nih.gov

Theoretical Insights into Amidyl Radical Stability and Occupational States

The formation and stability of amidyl radicals are of significant interest in synthetic chemistry due to their role as reactive intermediates in various chemical transformations. Theoretical and computational studies provide valuable insights into the factors governing the stability and reactivity of these species.

Amidyl radicals can be generated from anilides through processes like electrochemical oxidation. researchgate.net The stability of these radicals is influenced by the electronic environment of the molecule. Resonance stabilization plays a crucial role. In the case of an amidyl radical derived from a benzanilide, the radical can be stabilized through resonance with the adjacent aromatic ring. researchgate.net This delocalization of the unpaired electron over the π-system of the ring increases the stability of the radical intermediate, making its formation more favorable and influencing its subsequent reaction pathways, such as cyclization reactions to form heterocycles. researchgate.net

The stability of organic radicals can be quantitatively assessed using computational descriptors. Key parameters include the maximum spin density and the buried volume around the atom where the spin is localized. nrel.gov These descriptors provide a measure of the thermodynamic and kinetic stabilization of the radical. nrel.gov Furthermore, the "captodative effect" posits that radicals substituted with both an electron-donating and an electron-accepting group experience enhanced stabilization. nih.gov Theoretical models suggest that this stabilization is more pronounced in polar solvents, which can stabilize charge-separated resonance forms. nih.gov For a molecule like this compound, the chlorine atom acts as an electron-withdrawing group, which would influence the stability and electronic distribution of a corresponding amidyl radical.

Recent mechanistic studies on radical-mediated reactions have also explored the potential involvement of amidyl radical species. For instance, in certain C(sp³)–H arylation reactions, the possibility of an amidyl radical intermediate was considered and investigated through radical clock experiments. nih.gov In the specific case studied, the absence of ring-opening products suggested that an amidyl radical was not involved, highlighting the importance of experimental and computational studies in elucidating reaction mechanisms. nih.gov

Table 3: Factors Influencing Amidyl Radical Stability

| Factor | Description | Implication for this compound |

| Resonance | Delocalization of the unpaired electron over an adjacent aromatic system. researchgate.net | The phenyl rings would provide resonance stabilization to an amidyl radical. |

| Substituent Effects | Electron-withdrawing or -donating groups on the aromatic rings influence electron density and stability. nih.gov | The chloro- group on the benzoyl ring would act as an electron-withdrawing group. |

| Solvent Effects | Polar solvents can stabilize charge-separated resonance structures of the radical. nih.gov | The stability of a this compound-derived amidyl radical could be solvent-dependent. |

Applications of 4 Chlorobenzanilide in Advanced Research Fields

Medicinal Chemistry and Biological Activity Investigations

The therapeutic potential of 4-chlorobenzanilide and its structural analogs has been a subject of investigation in the field of medicinal chemistry, particularly for their anticonvulsant properties. Research efforts have included the synthesis and evaluation of a series of mono-, di-, and trimethylated derivatives of this compound. These studies were designed to elucidate the structure-activity relationship between the benzamide (B126) core and its anticonvulsant effects.

In these research programs, compounds were typically screened in murine models against seizures induced by maximal electroshock (MES) and subcutaneously administered pentylenetetrazole (scMet). Neurotoxicity was also assessed to determine the therapeutic index of the candidate compounds. nih.gov While many studies have focused on the broader class of benzanilides, specific research has confirmed the synthesis and evaluation of this compound derivatives as part of these programs. chemicalbook.inacs.org For example, a comparative study involving 4-methoxy- and 4-chlorobenzanilides was conducted to assess their anticonvulsant profiles. Although detailed outcomes for the 4-chloro derivatives were not the primary highlight of the cited abstract, their inclusion in the study points to the perceived potential of this chemical scaffold.

To illustrate the findings within the broader class of related benzanilides, the following data from analog compounds are presented.

Table 1: Anticonvulsant Activity of Selected Benzanilide (B160483) Analogs

| Compound | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| 4-methoxy-2,6-dimethylbenzanilide (i.p.) | MES | 18.58 | 133.72 | 7.2 |

| 4-methoxy-2,6-dimethylbenzanilide (oral) | MES | 27.40 | 342.58 | 12.5 |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | MES | 2.60 | 15.0 | 5.77 |

This table presents data for analogs of this compound to demonstrate the anticonvulsant potential of the benzanilide chemical class. ED₅₀ is the median effective dose, and TD₅₀ is the median toxic dose. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀. Data sourced from Clark et al. (1990) and Clark et al. (1985) nih.gov.

Ligands and Complexes in Biological Assays

This compound serves as a valuable precursor in the synthesis of more complex molecules, such as Schiff bases, which are then used as ligands in coordination chemistry. researchgate.netscirp.org These ligands, upon coordination with various metal ions, form complexes that are subsequently evaluated in a variety of biological assays to determine their potential therapeutic applications. scirp.org

The antimicrobial potential of compounds derived from this compound has been explored, primarily through the synthesis of Schiff base ligands and their subsequent complexation with metals like organotin(IV). scirp.org Ligands such as this compound-S-benzyldithiocarbazate and 4-chlorobenzanilidebenzothiazoline have been synthesized from this compound. researchgate.netusgs.gov These ligands and their corresponding organotin(IV) complexes have been screened for activity against various bacterial and fungal strains. scirp.orgresearchgate.netusgs.gov

It has been observed that organotin(IV) complexes can exhibit potent antimicrobial, and specifically antifungal, properties. researchgate.net For example, complexes derived from this compound have been tested against pathogenic fungi like Penicillium crysogenes and Rhizoctonia phaseoli. researchgate.net Furthermore, some research suggests that this compound itself possesses antibacterial activity, purportedly through a mechanism involving the desulfurization of sulfhydryl groups present in amides.

The application of this compound derivatives in oncology research has been investigated, particularly through the formation of organotin(IV) complexes. researchgate.net There is a significant interest in organotin(IV) complexes with Schiff base ligands due to their recognized anti-tumor activities. researchgate.net

Broader studies on the benzanilide and thiobenzanilide (B1581041) classes of compounds have demonstrated significant cytotoxic activity against several human cancer cell lines, including lung adenocarcinoma (A549), estrogen-dependent breast cancer (MCF-7), and estrogen-independent breast cancer (MDA-MB-231). plos.orgresearchgate.net In these studies, certain structural features were found to enhance cytotoxicity; for instance, thiobenzanilide derivatives were generally more potent than their benzanilide counterparts. researchgate.net Furthermore, some benzanilide derivatives exhibited selective and potent cytotoxicity against estrogen-dependent MCF-7 cells, suggesting a potential mechanism involving the estrogen receptor. plos.orgresearchgate.net 4'-chlorobenzanilide has also been studied for its ability to enhance aryl hydrocarbon receptor (AhR) ligand activity, which is relevant in toxicological and biological pathways. jst.go.jp

The investigation of antioxidant and free radical scavenging properties is a component of evaluating the biological profile of new chemical entities. While derivatives and related structures of this compound, such as N-(2-amino-4-chlorophenyl)benzamide and various chalcones, have been screened for their antioxidant capabilities using methods like the DPPH free radical scavenging assay, specific research findings detailing the free radical scavenging activity of this compound itself were not prominent in the reviewed literature. researchgate.netmolaid.com

Assessing the mutagenic potential of a chemical compound is a crucial step in its toxicological evaluation. While structurally related compounds like 4-chloromethylbiphenyl have undergone mutagenicity testing and were identified as positive mutagens in bacterial assays, direct studies on the mutagenicity of this compound, for instance through the Ames test, were not found in the scope of the performed research. nih.govnih.gov

Materials Science Applications

The rigid, planar structure of the benzanilide core, combined with the ability to introduce various functional groups, makes this compound and its derivatives promising candidates for applications in materials science.

Benzanilide derivatives are known to exhibit liquid crystalline properties. smolecule.com The inherent rigidity and polar nature of the benzanilide structure can promote the formation of ordered, yet fluid, phases that are characteristic of liquid crystals. smolecule.com While specific studies focusing solely on the liquid crystalline behavior of this compound are not extensively detailed in the provided search results, the general class of benzanilides is recognized for this property. smolecule.com This makes them valuable in the development of materials for liquid crystal displays (LCDs) and other optoelectronic applications. smolecule.com

The exploration of benzanilide derivatives extends into the field of organic electronics and functional materials. smolecule.com The structural characteristics of these compounds, such as their rigidity and polarity, can be harnessed to create materials with interesting electronic and optical properties. smolecule.com Although more research is needed to fully realize the potential of this compound in this area, the broader class of benzanilides is considered for such applications. smolecule.com

As a Synthetic Intermediate for Complex Organic Molecules

One of the most significant applications of this compound is its role as a starting material or intermediate in the synthesis of more complex organic molecules. researchgate.networktribe.com Its chemical structure allows for a variety of transformations, making it a versatile building block in organic synthesis.

For example, this compound can be used in the synthesis of heterocyclic compounds, which are a major focus in medicinal chemistry due to their diverse pharmacological activities. researchgate.net It can also be a precursor in the synthesis of other substituted benzanilides and related structures through reactions that modify its core structure. worktribe.com The presence of the chlorine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures. The amide linkage itself can also be a site for further chemical modification.

The synthesis of this compound itself is a straightforward process, typically involving the reaction of 4-chloroaniline (B138754) with benzoyl chloride. researchgate.net

Precursor for Heterocyclic Compounds (e.g., Benzoxazoles)

This compound and its isomers serve as important starting materials in the synthesis of various heterocyclic compounds, which are pivotal structures in medicinal chemistry and materials science. Among these, the synthesis of benzoxazoles, a class of compounds known for a wide range of biological activities, is a significant area of research. nih.gov